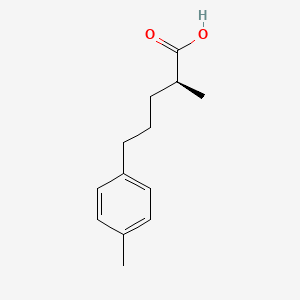

(2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-methyl-5-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-6-8-12(9-7-10)5-3-4-11(2)13(14)15/h6-9,11H,3-5H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSIVYUGQSJPEO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CCC[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and 2-methylpentanoic acid.

Grignard Reaction: The 4-methylbenzyl bromide undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.

Addition Reaction: The Grignard reagent is then added to 2-methylpentanoic acid under controlled conditions to form the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Biological Activity

(2S)-2-Methyl-5-(4-methylphenyl)pentanoic acid is an organic compound notable for its chiral nature and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a methyl group and a para-methylphenyl substituent. Its structural formula can be represented as follows:

This configuration contributes to its unique chemical behavior and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves a Grignard reaction. The process includes:

- Starting Materials : 4-methylbenzyl bromide and 2-methylpentanoic acid.

- Reagents : Magnesium in dry ether to form the Grignard reagent.

- Reaction : The Grignard reagent is reacted with 2-methylpentanoic acid under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are used to obtain the pure compound.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. It may exhibit inhibitory or stimulatory effects on these targets, leading to diverse biological responses. Notably, it has been investigated for:

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antibacterial Properties : Research indicates that similar compounds have exhibited significant antibacterial activity against multidrug-resistant strains, suggesting potential applications in combating resistant infections .

Case Studies and Research Findings

-

Antibacterial Evaluation :

- A study synthesized derivatives of related compounds, demonstrating that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- These findings suggest that this compound could have similar antibacterial properties, warranting further investigation into its efficacy.

- Antidiabetic Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-Methyl-5-(4-chlorophenyl)pentanoic acid | Chlorine instead of methyl group | Potentially similar antibacterial activity |

| (2S)-2-Methyl-5-(phenyl)pentanoic acid | Lacks para-methyl group | Reduced reactivity compared to the methyl-substituted variant |

This comparison highlights the unique aspects of this compound, particularly its enhanced potential due to the presence of both methyl and para-methylphenyl groups.

Q & A

Q. Table 1: Common Protecting Groups for Amino/Chiral Centers

| Protecting Group | Stability | Deprotection Method | Example in Evidence |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Acid-labile | TFA/CH₂Cl₂ | |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | H₂/Pd-C |

Basic Research: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, reports δ 2.22 ppm (t, J = 6.9 Hz) for methylene protons adjacent to a carbonyl group, which can guide assignments .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₈O₂ for the target compound) with <2 ppm error.

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., as in for nitrobenzenesulfonamide analogs) .

Advanced Research: How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., enzymes or GPCRs). For biphenyl derivatives (), docking studies identified interactions with protease-active sites .

- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid, methylphenyl) for target engagement. highlights amide/thiazole motifs in bioactive analogs .

- ADMET Prediction : Tools like SwissADME can estimate solubility (logP), metabolic stability, and toxicity.

Q. Table 2: Key Pharmacological Parameters for Analogous Compounds

| Parameter | Value (Example) | Evidence Source |

|---|---|---|

| logP (Lipophilicity) | 3.2 ± 0.3 | (DrugBank DB07102) |

| Solubility (mg/mL) | 0.15 in PBS | (hydroxyamino derivatives) |

Advanced Research: How to resolve contradictions in reported solubility and stability data?

Methodological Answer:

- Controlled Replication : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature ( highlights degradation due to lack of cooling) .

- Degradation Studies : Use LC-MS to identify breakdown products under varying pH/temperature. For example, notes instability without dry storage .

- Inter-laboratory Validation : Collaborate to harmonize protocols, ensuring reproducibility (e.g., NMR referencing in ) .

Advanced Research: What strategies optimize in vitro bioactivity assays for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify the methylphenyl or carboxylic acid groups. shows that biphenyl extensions enhance protease inhibition .

- Cell-Based Assays : Use HEK293 or HeLa cells to test cytotoxicity (IC₅₀) and target modulation (e.g., fluorescence-based readouts).

- Kinetic Studies : Measure enzyme inhibition (Ki) via fluorogenic substrates, as in for thiadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.